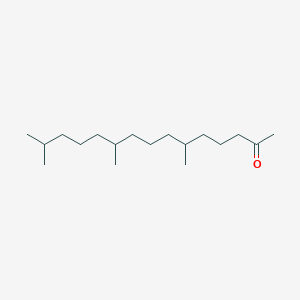

6,10,14-Trimetilpentadecan-2-ona

Descripción general

Descripción

6,10,14-Trimethylpentadecan-2-one is a plant-derived peptone, commonly used in microbiological and cell culture media. It is a water-soluble protein hydrolysate obtained by the partial hydrolysis of plant proteins. 6,10,14-Trimethylpentadecan-2-one is known for its high carbohydrate content and is used to cultivate fungi and fastidious bacteria, such as members of the Clostridium and Neisseria genera .

Aplicaciones Científicas De Investigación

6,10,14-Trimethylpentadecan-2-one has a wide range of scientific research applications, including:

Microbiology: Used as a nutrient source in culture media for the growth of microorganisms.

Cell Culture: Enhances the growth and viability of mammalian cell cultures.

Biotechnology: Used in the production of monoclonal antibodies, recombinant proteins, and vaccines.

Pharmaceuticals: Acts as a stabilizer and nutrient source in various pharmaceutical formulations.

Mecanismo De Acción

Target of Action

6,10,14-Trimethylpentadecan-2-one, also known as Phytone, is a behaviorally active component for males of at least six species of euglossine bees . It has been found to be a major component in tibial fragrances of male orchid bees . The compound is also biologically active, inhibiting the incorporation of 3 H-leucine in Crustaceans ovaries subcultures .

Mode of Action

The compound interacts with its targets by attracting male orchid bees . The synthetic RR-isomer of the compound has been observed to attract males of six species of orchid bees, including three that were known to contain the compound in their tibial fragrances .

Biochemical Pathways

The compound is a derivative of the diterpene alcohol phytol, a widespread secondary compound of plants that is esterified to chlorophyll a . The first step in both aerobic and anaerobic bacterial degradation of phytol involves the transient production of phytenal, which in turn can be abiotically converted to 6,10,14-trimethylpentadecan-2-one .

Result of Action

The result of the compound’s action is the attraction of male orchid bees, suggesting that low-volatility compounds have a function in male signals, possibly serving as a “base note” in complex odor bouquets .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is derived from phytol, a component of chlorophyll a, suggesting that the compound’s presence and action may be influenced by the presence of plants and their photosynthetic activity

Análisis Bioquímico

Biochemical Properties

Phytone is known to interact with various biomolecules. It has been found to inhibit the incorporation of 3H-leucine in crustaceans ovaries subcultures . This suggests that Phytone may interact with enzymes and proteins involved in leucine metabolism.

Cellular Effects

Phytone has been reported to have antimicrobial, analgesic, and anti-inflammatory activities . These effects suggest that Phytone may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory effect on the incorporation of 3H-leucine suggests that it may interact with biomolecules, possibly inhibiting or activating enzymes involved in leucine metabolism .

Temporal Effects in Laboratory Settings

It is known that Phytone is a liquid at room temperature and should be stored in a refrigerator .

Dosage Effects in Animal Models

The effects of Phytone at different dosages in animal models have not been extensively studied. It is known to be behaviorally active in male orchid bees, which actively approach and collect the compound .

Metabolic Pathways

Phytone is involved in the metabolic pathways of isoprenoid biosynthesis. It is a derivative of the diterpene alcohol phytol, a widespread secondary compound of plants that is esterified to chlorophyll a .

Métodos De Preparación

6,10,14-Trimethylpentadecan-2-one is prepared through the hydrolysis of plant proteins. The process involves:

Solvent Evaporation Method: This method involves dissolving plant proteins in a suitable solvent, followed by evaporation to obtain the peptone.

Phytosome Technology: This patented method involves complexing standardized plant extracts or water-soluble phytoconstituents with phospholipids to produce lipid-compatible molecular complexes.

Análisis De Reacciones Químicas

6,10,14-Trimethylpentadecan-2-one undergoes various chemical reactions, including:

Oxidation: 6,10,14-Trimethylpentadecan-2-one can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert phytone into different reduced forms.

Substitution: 6,10,14-Trimethylpentadecan-2-one can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparación Con Compuestos Similares

6,10,14-Trimethylpentadecan-2-one is unique due to its plant origin and high carbohydrate content. Similar compounds include:

Phytol: A diterpene alcohol with similar plant origins but different chemical properties.

Croceic Acid: Another plant-derived compound with distinct chemical and biological properties.

Retinoic Acid: A compound with similar applications in cell culture and pharmaceuticals but different chemical structure.

6,10,14-Trimethylpentadecan-2-one stands out due to its specific nutrient profile and compatibility with various cell culture and microbiological applications.

Actividad Biológica

6,10,14-Trimethylpentadecan-2-one, also known as hexahydrofarnesylacetone, is a sesquiterpenoid compound with the chemical formula and a CAS number of 502-69-2. This compound is characterized by its celery-like aroma and is found in various food items such as sweet basil and common oregano . Its biological activities have garnered attention in recent studies, particularly regarding its potential applications in flavoring, fragrance, and possibly therapeutic contexts.

- Molecular Structure : The compound consists of three consecutive isoprene units typical of sesquiterpenoids.

- Solubility : It is practically insoluble in water and exhibits weak acidic properties.

- Molecular Weight : Average molecular weight is approximately 268.48 g/mol .

Flavor and Fragrance Applications

6,10,14-Trimethylpentadecan-2-one has been identified as a significant component in flavor and fragrance formulations. Its sensory properties make it a candidate for use in food products and perfumes. Studies have shown that it can activate specific olfactory receptors in human cells, indicating its potential effectiveness as an odorant .

Antimicrobial Properties

Research indicates that 6,10,14-trimethylpentadecan-2-one possesses antimicrobial properties. A study highlighted its ability to inhibit the growth of various spoilage yeasts when combined with other agents like lauric arginate and cinnamic acid . This suggests its potential utility in food preservation.

Anticancer Activity

Recent investigations into the anticancer properties of compounds containing 6,10,14-trimethylpentadecan-2-one have shown promising results. In one study involving extracts from Anabasis articulata, which contained this compound at a concentration of 5.30%, significant cytotoxic effects were observed against several tumor cell lines including HePG-2 (liver), MCF-7 (breast), and PC3 (prostate) with IC50 values indicating effective concentrations for inhibiting cell growth .

Study on Antimicrobial Efficacy

In a controlled experiment assessing the antimicrobial efficacy of 6,10,14-trimethylpentadecan-2-one combined with lauric arginate and other agents, researchers monitored the optical density of yeast cultures over seven days. The results showed that the combination effectively reduced yeast growth compared to controls, demonstrating the compound's potential as a natural preservative .

Anticancer Research

A study focusing on the cytotoxic effects of zinc nanoparticles derived from Anabasis articulata showed that the presence of 6,10,14-trimethylpentadecan-2-one contributed to significant reductions in cancer cell viability. The IC50 values were reported at 21.19 µg/mL for HePG-2 cells, indicating strong anticancer activity .

Data Summary Table

| Biological Activity | Details | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against spoilage yeasts | Not specified |

| Anticancer (HePG-2) | Cytotoxicity observed | 21.19 µg/mL |

| Anticancer (MCF-7) | Cytotoxicity observed | 49.62 µg/mL |

| Anticancer (PC3) | Cytotoxicity observed | 49.32 µg/mL |

Propiedades

IUPAC Name |

6,10,14-trimethylpentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862063 | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [IUCLID] | |

| Record name | Hexahydrofarnesylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

502-69-2, 16825-16-4 | |

| Record name | 6,10,14-Trimethyl-2-pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrofarnesylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10,14-trimethylpentadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytone primarily used for in scientific research?

A1: Phytone is primarily used as a component of growth media for cultivating various microorganisms, including bacteria and fungi. It serves as a source of nitrogen, vitamins, and other essential nutrients. [, , , , , , , , , , , , ]

Q2: Which microorganisms benefit from phytone in growth media?

A2: Phytone has been shown to promote the growth of various microorganisms, including: * Lactobacillus reuteri: Studies demonstrated that phytone peptone significantly enhanced the growth and cell density of Lactobacillus reuteri strains. [, ] * Streptococcus pneumoniae: Phytone successfully replaced animal peptone in a culture medium for Streptococcus pneumoniae, leading to comparable or improved growth and polysaccharide production. [] * Bacillus subtilis (natto): Phytone significantly enhanced the growth and production of sticky materials by Bacillus subtilis (natto), a bacterium used in natto fermentation. [, ] * Urocytis colchici: Research showed that malt extract and phytone were the best single nutrient sources for Urocytis colchici growth in liquid culture. [] * Bifidobacterium longum: While not the most effective, phytone demonstrated some ability to promote the growth of Bifidobacterium longum. []

Q3: Can phytone replace other protein sources in growth media?

A3: Yes, research suggests phytone can be a suitable alternative to other protein sources. For instance, phytone successfully replaced animal peptone in a Streptococcus pneumoniae culture medium, resulting in comparable or better outcomes. [] Similarly, phytone peptone exhibited comparable effectiveness to tryptone in promoting Lactobacillus reuteri growth. []

Q4: How does phytone compare to other complex nitrogen sources for microbial growth?

A4: Research comparing phytone to other complex nitrogen sources like Soytone, Tryptone, and yeast extract show varying results depending on the microorganism and growth conditions.

- For Streptococcus pneumoniae serotype 1, Phytone outperformed Casamino acids and Soytone in terms of capsular polysaccharide production. []

- In the case of Bacillus subtilis (natto), phytone showed a more significant positive impact on both growth and sticky material production compared to L-glutamic acid sodium, which primarily boosted sticky material production. []

- When cultivating Salmonella typhimurium, phytone combined with glycerol as a carbon source resulted in higher biomass production and lower acetate accumulation compared to a glucose and tryptone control. []

Q5: Does phytone influence the production of specific metabolites?

A5: Yes, phytone can influence metabolite production in certain microorganisms. * In Bacillus subtilis (natto), phytone stimulated both growth and the production of sticky materials, essential for natto's characteristic texture. [] * For Streptococcus pneumoniae serotype 1, phytone led to higher yields of capsular polysaccharide compared to other peptones tested. []

Q6: What is the chemical composition of phytone?

A6: Phytone is a complex mixture of peptides and amino acids obtained through the enzymatic digestion of soybean meal. Its precise composition can vary slightly depending on the manufacturing process but is generally rich in nitrogenous compounds. [, , , ]

Q7: Is there a molecular formula and weight available for phytone?

A7: As phytone is a complex mixture and not a single chemical entity, it does not have a specific molecular formula or weight. [, , , , ]

Q8: What analytical techniques are used to characterize phytone?

A8: While a specific molecular formula and weight aren't applicable to a complex mixture like phytone, its composition can be analyzed using techniques like chromatography and mass spectrometry. These methods help identify and quantify individual components within the mixture. [, , , , ]

Q9: Are there any specific safety regulations regarding the use of phytone?

A9: While phytone itself is generally considered safe for laboratory use as a growth medium component, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment and handling the material with care. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.